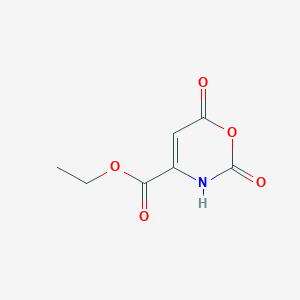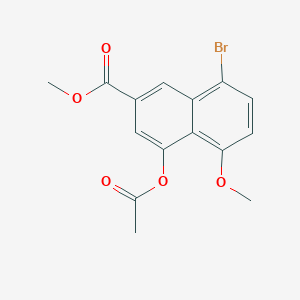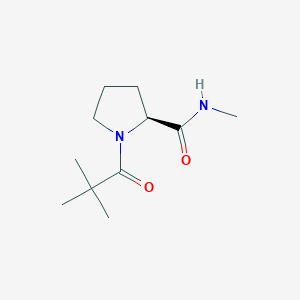
Pivaloyl-proline N-methylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pivaloyl-proline N-methylamide is a synthetic compound that has garnered interest in various fields of scientific research It is a derivative of proline, an amino acid, and features a pivaloyl group attached to the proline structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pivaloyl-proline N-methylamide typically involves the reaction of proline derivatives with pivaloyl chloride and N-methylamine
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated peptide synthesizers and high-throughput techniques can facilitate the production of this compound on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
Pivaloyl-proline N-methylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Pivaloyl-proline N-methylamide has several scientific research applications, including:
Chemistry: It is used in the synthesis of peptides and peptidomimetics, serving as a building block for more complex molecules.
Biology: The compound is studied for its potential role in modulating biological processes, including enzyme inhibition and protein-protein interactions.
Medicine: Research explores its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of pivaloyl-proline N-methylamide involves its interaction with specific molecular targets. The compound can form stable complexes with proteins and enzymes, modulating their activity. The presence of the pivaloyl group enhances its binding affinity and specificity, making it a valuable tool in biochemical studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pivaloyl-proline: Similar in structure but lacks the N-methylamide group.
Proline N-methylamide: Contains the N-methylamide group but lacks the pivaloyl group.
Pivaloyl-glycine N-methylamide: Similar structure but with glycine instead of proline.
Uniqueness
Pivaloyl-proline N-methylamide is unique due to the combination of the pivaloyl group and the N-methylamide group, which imparts distinct structural and functional properties. This combination enhances its stability and binding affinity, making it a valuable compound in various research applications .
Propriétés
Numéro CAS |
53933-35-0 |
|---|---|
Formule moléculaire |
C11H20N2O2 |
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
(2S)-1-(2,2-dimethylpropanoyl)-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)10(15)13-7-5-6-8(13)9(14)12-4/h8H,5-7H2,1-4H3,(H,12,14)/t8-/m0/s1 |
Clé InChI |
MAIBOCCIGOJKCG-QMMMGPOBSA-N |
SMILES isomérique |
CC(C)(C)C(=O)N1CCC[C@H]1C(=O)NC |
SMILES canonique |
CC(C)(C)C(=O)N1CCCC1C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



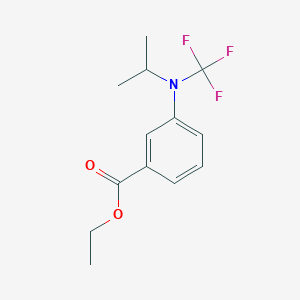
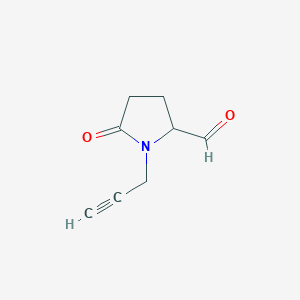


![3-(5-Isoxazol-5-yl-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13944588.png)
![6-Amino-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-ol](/img/structure/B13944594.png)

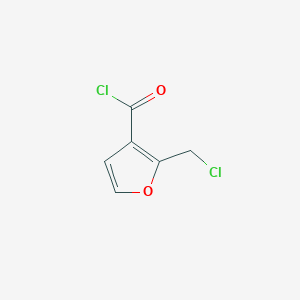
![tert-butyl N-[[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]carbamate](/img/structure/B13944614.png)

